5-Chloro-6-methylpyrazine-2-carbaldehyde
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Overview
Description
5-Chloro-6-methylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrazine, characterized by the presence of a chloro group at the 5th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde typically involves the chlorination of 6-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methylpyrazine-2-carbaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 5-Chloro-6-methylpyrazine-2-carboxylic acid.
Reduction: 5-Chloro-6-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methylpyrazine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and methyl groups can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methylpyrazine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
6-Methylpyrazine-2-carbaldehyde: Lacks the chloro group.
5-Methylpyrazine-2-carbaldehyde: Lacks both the chloro and methyl groups.
Properties
Molecular Formula |
C6H5ClN2O |
---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
5-chloro-6-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-6(7)8-2-5(3-10)9-4/h2-3H,1H3 |
InChI Key |
CQYKZSVQDWMIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C=O |
Origin of Product |
United States |
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